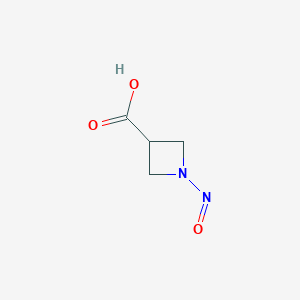

1-methyl-5-(propan-2-yl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-5-(propan-2-yl)-1H-pyrazole (1MPP) is an organic compound and a member of the pyrazole family. It is a colorless, volatile, and flammable liquid with a faint, sweet odor. 1MPP is a versatile compound that has a wide range of applications in the pharmaceutical and chemical industries. It is used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-cancer drugs. It is also used as a fuel additive, a corrosion inhibitor, and a solvent for organic synthesis. 1MPP is a versatile compound and has been studied extensively for its potential applications in the scientific research field.

Aplicaciones Científicas De Investigación

1-methyl-5-(propan-2-yl)-1H-pyrazole has been studied extensively for its potential applications in the scientific research field. It has been used as a catalyst in a variety of reactions, such as the synthesis of polymers, the formation of nanoparticles, and the synthesis of organic compounds. It has also been used as a solvent in the synthesis of organic compounds and in the extraction of proteins. 1-methyl-5-(propan-2-yl)-1H-pyrazole has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-cancer drugs.

Mecanismo De Acción

The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-pyrazole is not completely understood. It is believed that 1-methyl-5-(propan-2-yl)-1H-pyrazole acts as a catalyst in a variety of reactions, such as the synthesis of polymers, the formation of nanoparticles, and the synthesis of organic compounds. It is also believed that 1-methyl-5-(propan-2-yl)-1H-pyrazole acts as a solvent in the extraction of proteins.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-methyl-5-(propan-2-yl)-1H-pyrazole have not been studied extensively. However, it is believed that 1-methyl-5-(propan-2-yl)-1H-pyrazole may have a role in the regulation of cellular processes, such as gene expression and cell growth. It is also believed that 1-methyl-5-(propan-2-yl)-1H-pyrazole may have a role in the metabolism of fatty acids and the production of energy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-methyl-5-(propan-2-yl)-1H-pyrazole in lab experiments are that it is a versatile compound and can be used in a variety of reactions. It is also a cost-effective compound and can be used in a wide range of applications. The main limitation of 1-methyl-5-(propan-2-yl)-1H-pyrazole is its flammability. Therefore, it should be handled with caution and stored in a safe place.

Direcciones Futuras

The future directions for 1-methyl-5-(propan-2-yl)-1H-pyrazole research include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and chemical industries. Additionally, further research should be conducted into the potential toxicity of 1-methyl-5-(propan-2-yl)-1H-pyrazole and its potential uses as a fuel additive. Furthermore, research should be conducted into the potential applications of 1-methyl-5-(propan-2-yl)-1H-pyrazole in the synthesis of nanoparticles and the development of new pharmaceuticals.

Métodos De Síntesis

1-methyl-5-(propan-2-yl)-1H-pyrazole can be synthesized through a variety of methods. The most common method is the condensation reaction of ethyl methyl ketone with hydrazine hydrate, which yields 1-methyl-5-(propan-2-yl)-1H-pyrazole in a yield of approximately 70%. Other methods of synthesis include the reaction of ethyl methyl ketone with hydrazine sulfate, the reaction of ethyl methyl ketone with hydroxylamine hydrochloride, and the reaction of ethyl methyl ketone with hydrazine monohydrate.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-5-(propan-2-yl)-1H-pyrazole involves the reaction of 2-bromo-3-methylpyrazine with isopropylmagnesium bromide followed by reaction with propionaldehyde.", "Starting Materials": [ "2-bromo-3-methylpyrazine", "isopropylmagnesium bromide", "propionaldehyde" ], "Reaction": [ "Step 1: 2-bromo-3-methylpyrazine is reacted with isopropylmagnesium bromide in anhydrous ether to form 1-methyl-3-(propan-2-yl)pyrazole.", "Step 2: Propionaldehyde is added to the reaction mixture and the resulting mixture is heated to reflux for several hours to form 1-methyl-5-(propan-2-yl)-1H-pyrazole.", "Step 3: The reaction mixture is cooled and the product is isolated by filtration and recrystallization." ] } | |

Número CAS |

58442-49-2 |

Nombre del producto |

1-methyl-5-(propan-2-yl)-1H-pyrazole |

Fórmula molecular |

C7H12N2 |

Peso molecular |

124.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.